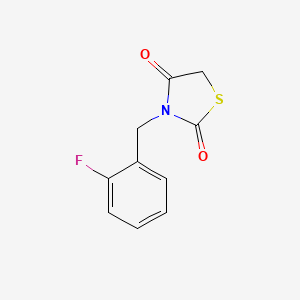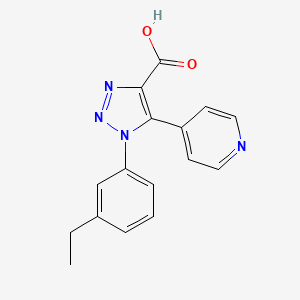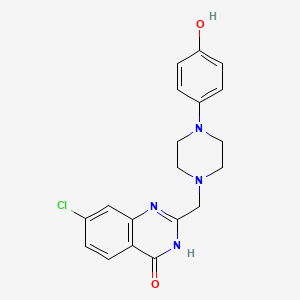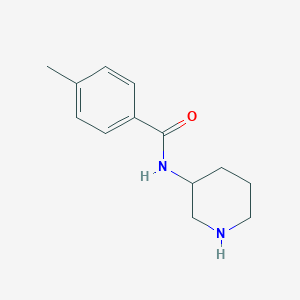![molecular formula C22H17ClN2O2S B15156019 Ethyl 3-amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B15156019.png)
Ethyl 3-amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, chlorophenyl, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino, chlorophenyl, and phenyl substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts, to ensure efficient and scalable synthesis.
化学反应分析
Types of Reactions
Ethyl 3-amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 3-amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
Ethyl 3-amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methylthieno[2,3-b]pyridine-2-carboxylate
- 3-Amino-5-(4-chlorophenyl)-4-imino-7-methyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylic acid
These compounds share structural similarities but may differ in their chemical properties, reactivity, and potential applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
属性
分子式 |
C22H17ClN2O2S |
|---|---|
分子量 |
408.9 g/mol |
IUPAC 名称 |
ethyl 3-amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C22H17ClN2O2S/c1-2-27-22(26)20-19(24)18-16(13-8-10-15(23)11-9-13)12-17(25-21(18)28-20)14-6-4-3-5-7-14/h3-12H,2,24H2,1H3 |
InChI 键 |
YKXTZBKBSSBHSA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-({4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15155981.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate](/img/structure/B15155995.png)
![N-[4-(dimethylamino)benzyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B15155996.png)

![Methyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15156007.png)
![3-Fluorobicyclo[1.1.1]pentan-1-ol](/img/structure/B15156011.png)


